1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-imidazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as anhydrous acetonitrile, and a base, such as potassium carbonate. The mixture is stirred at room temperature overnight, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for further use .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Another imidazole derivative with similar chemical properties.
3-(1H-Imidazol-1-yl)propan-1-amine: A compound with a similar structure but different substituents on the imidazole ring.
Uniqueness
1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride, also known by its CAS number 102570-18-3, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C7H15Cl2N3
- Molecular Weight : 212.12 g/mol
- CAS Number : 102570-18-3
- Purity : Typically available in high purity for research applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The imidazole ring is known for its role in binding to histamine receptors and other G-protein coupled receptors (GPCRs), which can influence several physiological processes.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with neurotransmission and inflammation.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes linked to metabolic pathways, potentially affecting drug metabolism and efficacy.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer potential. Specific studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and rapid metabolism. Studies indicate that the compound is quickly absorbed and distributed in biological systems, making it a candidate for therapeutic applications .
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, it also poses potential toxicity risks. Toxicological studies have reported acute toxicity at high doses, necessitating careful dosage considerations in therapeutic contexts .
Properties
Molecular Formula |
C7H15Cl2N3 |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-6(8)7-9-4-5-10(7)2;;/h4-6H,3,8H2,1-2H3;2*1H |
InChI Key |
CMLGXKHQQVGIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1C)N.Cl.Cl |
Origin of Product |
United States |
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